molecular formula C17H22N2O3 B14382237 N-Benzyl-2-(diacetylamino)hex-2-enamide CAS No. 90237-90-4

N-Benzyl-2-(diacetylamino)hex-2-enamide

Cat. No.: B14382237
CAS No.: 90237-90-4
M. Wt: 302.37 g/mol
InChI Key: BEKSEVGTJSGHTQ-UHFFFAOYSA-N
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Description

N-Benzyl-2-(diacetylamino)hex-2-enamide is an organic compound that belongs to the class of enamides Enamides are a subclass of enamines, which are characterized by the presence of a carbon-nitrogen double bond conjugated with a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(diacetylamino)hex-2-enamide typically involves the reaction of N-benzyl-N-(1-phenylvinyl)acetamide with 1,3-dioxoisoindolin-2-yl cyclohexanecarboxylate under optimized reaction conditions . The reaction is catalyzed by palladium and proceeds through a decarboxylative cross-coupling mechanism. The reaction conditions are mild and the process is operationally simple, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(diacetylamino)hex-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Benzyl-2-(diacetylamino)hex-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzyl-2-(diacetylamino)hex-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, modulating the release and uptake of neurotransmitters such as serotonin and dopamine . It may also interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

N-Benzyl-2-(diacetylamino)hex-2-enamide can be compared with other similar compounds, such as:

    N-Benzyl-2-phenylethylamine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    N-Benzyl-N-(1-phenylvinyl)acetamide: This precursor compound shares structural similarities but differs in its reactivity and applications.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90237-90-4

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

N-benzyl-2-(diacetylamino)hex-2-enamide

InChI

InChI=1S/C17H22N2O3/c1-4-5-11-16(19(13(2)20)14(3)21)17(22)18-12-15-9-7-6-8-10-15/h6-11H,4-5,12H2,1-3H3,(H,18,22)

InChI Key

BEKSEVGTJSGHTQ-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)NCC1=CC=CC=C1)N(C(=O)C)C(=O)C

Origin of Product

United States

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